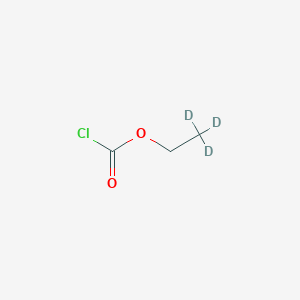

Ethyl-d3 Chloroformate

描述

Structure

3D Structure

属性

分子式 |

C3H5ClO2 |

|---|---|

分子量 |

111.54 g/mol |

IUPAC 名称 |

2,2,2-trideuterioethyl carbonochloridate |

InChI |

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3 |

InChI 键 |

RIFGWPKJUGCATF-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])COC(=O)Cl |

规范 SMILES |

CCOC(=O)Cl |

产品来源 |

United States |

Reactivity and Reaction Mechanisms of Ethyl D3 Chloroformate

Nucleophilic Acyl Substitution Mechanisms Involving Chloroformates

Mechanistic Pathways Governing Chloroformate Reactivity

The solvolysis of chloroformate esters is governed by two principal, often competing, mechanistic pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization pathway. nih.gov The predominance of one pathway over the other is dictated by the structure of the chloroformate and, crucially, by the solvent's nucleophilicity (N) and ionizing power (Y). nih.gov

The bimolecular addition-elimination pathway is typical for primary alkyl and aryl chloroformates in most common solvents. nih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This addition step is often the rate-determining step, followed by the rapid elimination of the chloride ion to yield the final product. mdpi.commasterorganicchemistry.com This mechanism is favored in solvents with high nucleophilicity and relatively low ionizing power.

The unimolecular ionization pathway can become significant for chloroformates with structures that can stabilize a positive charge, such as those with tertiary alkyl groups (e.g., 1-adamantyl) or in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols (TFE and HFIP). nih.govnih.gov This pathway can proceed through a concerted solvolysis-decomposition, forming an alkyl cation and losing carbon dioxide, or through the formation of an acylium ion. nih.gov

The extended Grunwald-Winstein equation is a powerful tool for elucidating these mechanisms by quantifying the sensitivity of the reaction rate to solvent nucleophilicity (parameter l) and ionizing power (parameter m). nih.gov High l values are indicative of a bimolecular mechanism with significant nucleophilic participation from the solvent in the transition state. nih.gov

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates

| Compound | l value | m value | Predominant Mechanism |

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination |

| Benzyl Chloroformate | 1.03 | 0.81 | Addition-Elimination/Ionization |

| (1S)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | Associative SN2 (Addition-Elimination) |

| Ethyl Chloroformate | 1.56 | 0.55 | Addition-Elimination |

Data sourced from multiple kinetic studies. nih.govnih.gov This table illustrates how the sensitivity parameters l (solvent nucleophilicity) and m (solvent ionizing power) help in determining the reaction mechanism.

Role of the Deuterated Ethyl Moiety in Reaction Kinetics

In Ethyl-d3 Chloroformate, the deuterium (B1214612) atoms are located on the ethyl group (CD3CH2-), which is not directly involved in bond-breaking or bond-forming events at the carbonyl center during nucleophilic acyl substitution. Therefore, the effect of this isotopic substitution on the reaction rate is classified as a secondary kinetic isotope effect (SKIE) . wikipedia.org

SKIEs are generally much smaller than primary kinetic isotope effects but provide valuable insight into the structure of the transition state. wikipedia.orgprinceton.edu The substitution of hydrogen with the heavier deuterium isotope can influence reaction rates through several mechanisms:

Hyperconjugation: The C-H bonds on the β-carbon can stabilize the transition state through hyperconjugation. Because a C-D bond is stronger and has a lower zero-point energy than a C-H bond, it is less effective at donating electron density. libretexts.org This can slightly alter the stability of the transition state and, consequently, the reaction rate.

Steric and Inductive Effects: A C-D bond is slightly shorter than a C-H bond. This minor difference in bond length can lead to subtle changes in the steric environment around the reaction center. Additionally, deuterium is slightly more electron-donating than hydrogen, which can have a small inductive effect on the electronic nature of the transition state. princeton.edu

For nucleophilic acyl substitution reactions of ethyl chloroformate that proceed via an addition-elimination mechanism, the carbonyl carbon rehybridizes from sp² in the ground state to sp³ in the tetrahedral transition state. This change in hybridization alters the vibrational frequencies of bonds adjacent to the reaction center, including those on the ethyl group, leading to a measurable SKIE. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can provide clues about the compactness and electronic demands of the transition state. wikipedia.org

Kinetic Isotope Effect Studies Utilizing this compound

Kinetic isotope effect (KIE) studies are a fundamental tool for investigating reaction mechanisms. libretexts.org By comparing the reaction rates of isotopically labeled molecules (like this compound) with their non-labeled counterparts, chemists can deduce detailed information about rate-determining steps and transition state geometries. wikipedia.org

Elucidation of Rate-Determining Steps and Transition State Structures

The magnitude of a KIE can reveal whether a specific bond is broken or formed in the rate-determining step of a reaction. princeton.edu In the context of this compound, while the C-D bonds themselves are not broken, secondary and solvent KIEs are particularly informative.

For many chloroformate solvolyses, the rate-determining step is the initial nucleophilic attack by the solvent to form the tetrahedral intermediate. mdpi.com A significant solvent kinetic isotope effect (SKIE), for instance, provides strong evidence for this. Comparing the rate of reaction in methanol (B129727) (CH₃OH) versus deuterated methanol (CH₃OD) can reveal the role of the solvent. A k(MeOH)/k(MeOD) value significantly greater than 1 suggests that an O-H bond of the solvent molecule is being broken in the transition state, which is characteristic of the solvent acting as a general base to facilitate the nucleophilic attack of another solvent molecule. mdpi.com This points to a highly organized, associative transition state. rsc.org

Primary and Secondary Deuterium Kinetic Isotope Effects

It is essential to distinguish between primary and secondary kinetic isotope effects to interpret data from studies using this compound correctly. princeton.edu

Primary Deuterium KIE (PKIE): A primary KIE is observed when a bond to a deuterium atom is broken or formed in the rate-determining step. princeton.edu These effects are typically large, with kH/kD values often ranging from 2 to 8. libretexts.org This is not the case for reactions of this compound, as the C-D bonds on the ethyl group remain intact throughout the nucleophilic acyl substitution process.

Secondary Deuterium KIE (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation. wikipedia.org For this compound, the deuteration is on the β-carbon of the ester group. SKIEs are typically small, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org An inverse effect (kH/kD < 1) is often observed when the hybridization of a carbon atom changes from sp² to sp³, as the bonds become more constrained in the transition state. A normal effect (kH/kD > 1) can be seen when sp³ hybridization changes to sp² or can arise from hyperconjugative stabilization of a developing positive charge in the transition state. princeton.edulibretexts.org

Solvent Kinetic Isotope Effects in Solvolysis Reactions

Solvent kinetic isotope effects (SKIEs) are a powerful diagnostic tool for understanding the mechanism of solvolysis reactions. chem-station.com By changing the isotopic composition of the solvent (e.g., from H₂O to D₂O or from CH₃OH to CH₃OD), the role of the solvent as a nucleophile, general base, or electrophile can be probed. chem-station.com

In the solvolysis of chloroformates, SKIE values (k(MeOH)/k(MeOD)) are often significantly greater than unity, typically falling in the range of 2.0 to 3.1. mdpi.com For example, the methanolysis of ethyl chloroformate has a reported k(MeOH)/k(MeOD) of 2.22, while ethyl fluoroformate shows a value of 3.10. nih.govmdpi.com These large values are strong evidence for a mechanism where one solvent molecule acts as a nucleophile, while a second solvent molecule acts as a general-base catalyst, deprotonating the attacking nucleophile in the rate-determining transition state. mdpi.com This general-base catalysis lowers the activation energy of the reaction. The magnitude of the SKIE can also provide insight into how advanced the bond formation is in the transition state. mdpi.com

Table 2: Solvent Kinetic Isotope Effects (SKIE) for Methanolysis of Various Haloformates

| Compound | Temperature (°C) | k(MeOH)/k(MeOD) | Reference |

| Ethyl Chloroformate | 45.0 | 2.22 ± 0.09 | nih.gov |

| Ethyl Fluoroformate | 24.2 | 3.10 ± 0.24 | mdpi.com |

| Phenyl Chloroformate | Not Specified | ~2.3–2.5 | rsc.org |

| (1S)-(+)-Menthyl Chloroformate | Not Specified | 2.16 |

This table presents SKIE values for the methanolysis of several haloformate esters. The values, significantly greater than 1, indicate the involvement of the solvent as a general-base catalyst in the rate-determining step.

Esterification and Other Functional Group Transformations

Beyond carbamate (B1207046) formation, this compound is a valuable reagent for synthesizing deuterium-labeled carbonate esters and can be used to study specific functional group transformations.

This compound reacts with alcohols or phenols in the presence of a base to form mixed carbonate esters containing a trideuteroethyl group. wikipedia.org This reaction follows a similar nucleophilic acyl substitution mechanism to that of carbamate formation, with the alcohol's oxygen atom acting as the nucleophile.

These deuterium-labeled esters are highly valuable in several research areas:

Internal Standards: They serve as excellent internal standards for the quantification of their corresponding unlabeled analogues in complex matrices.

Metabolic Studies: Labeled esters can be used as tracers to study the metabolic fate of ester-containing drugs or xenobiotics, allowing researchers to follow how the parent molecule is processed and broken down by biological systems. princeton.edu

Mechanistic Probes: The isotopic label can be used to probe reaction mechanisms where the ester group is involved.

Table 2: Synthesis of Deuterium-Labeled Carbonate Esters

| Alcohol | Structure of Alcohol | Resulting Deuterated Carbonate Ester | Application |

|---|---|---|---|

| Phenol | C₆H₅OH | C₆H₅O-CO-OCD₂CH₃ | Internal Standard for Phenyl Ethyl Carbonate |

| Geraniol | C₁₀H₁₈O | C₁₀H₁₇O-CO-OCD₂CH₃ | Tracer for Metabolic Studies of Terpenoids |

In the context of reactions involving this compound, the potential for molecular rearrangements or scrambling of the deuterium label is a critical consideration for ensuring the integrity of the isotopic label.

Rearrangement Reactions: Under standard conditions for carbamate or carbonate ester synthesis (typically low to ambient temperatures with a base), the core structure of this compound is stable. The reaction proceeds cleanly via the nucleophilic acyl substitution pathway without undergoing skeletal rearrangements.

Deuterium Scrambling: Deuterium scrambling refers to the migration of deuterium atoms to other positions within the molecule. For this compound, the deuterium atoms are located on the terminal methyl group of the ethyl moiety. The carbon-deuterium (C-D) bonds are strong and not labile under the typical reaction conditions used for derivatization. There is no plausible chemical mechanism for these deuterium atoms to exchange with protons on the reactant molecules or to migrate to other positions within the ethyl group. Such scrambling events would require significantly higher energy inputs, specific catalysts, or the presence of acidic protons that could facilitate exchange, none of which are characteristic of these standard reactions. nih.gov Therefore, the trideuteromethyl group serves as a robust and stable isotopic label throughout the chemical transformation.

Applications of Ethyl D3 Chloroformate in Advanced Organic Synthesis

Isotopic Labeling Strategies for Metabolite Tracing and Pathway Elucidation

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic pathways. nih.gov In this approach, cells or organisms are supplied with nutrients labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The resulting distribution of these isotopes in downstream metabolites provides a detailed map of metabolic network activity.

Ethyl chloroformate (ECF) derivatization is a key method used in SIRM to prepare metabolites for analysis, particularly by mass spectrometry. nih.gov The derivatization process enhances the volatility and chromatographic properties of polar metabolites like amino acids, making them amenable to techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net When Ethyl-d3 Chloroformate is used as the derivatizing agent, it introduces a known deuterium signature onto each analyte. This "tagging" strategy is highly advantageous for several reasons:

Improved Mass Spectrometry Analysis: The deuterium label shifts the mass of the derivative, which can help in distinguishing it from background noise or other non-derivatized compounds in complex biological samples.

Pathway Deconvolution: In dual-labeling experiments, where a precursor metabolite is labeled with one isotope (e.g., ¹³C) and the derivatizing agent contains another (e.g., ²H from this compound), it becomes possible to trace the fate of different parts of the molecule simultaneously. nih.gov

Quantitative Analysis: The precise mass difference allows for the development of highly sensitive and quantitative assays using techniques like nano-electrospray ultrahigh-resolution Fourier transform mass spectrometry (nano-ESI UHR-FTMS). nih.gov

By reacting with functional groups such as amines and hydroxyls on metabolites, this compound enables researchers to capture a snapshot of the metabolome and quantitatively trace the transformation of isotopic tracers through intricate biochemical networks. nih.govresearchgate.net

Synthesis of Deuterium-Labeled Reference Standards and Complex Molecules

The synthesis of high-purity, isotopically labeled compounds is crucial for their use as internal standards in quantitative bioanalytical assays. youtube.com Deuterium-labeled standards are particularly valuable in mass spectrometry-based methods because they exhibit nearly identical chemical properties and chromatographic retention times to their unlabeled counterparts but are easily distinguished by their mass difference. acanthusresearch.com

This compound is an efficient reagent for the synthesis of deuterated carbamates. The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chloroformate. This reaction proceeds readily, often in the presence of a mild base to neutralize the hydrochloric acid byproduct, yielding the corresponding N-ethoxycarbonyl-d3 derivative (a deuterated carbamate). organic-chemistry.orgresearchgate.net

The stability of the resulting carbamate (B1207046) linkage makes these deuterated compounds suitable for use as reference standards in a variety of research contexts.

| Reactant 1 | Reactant 2 | Product | Compound Class |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | R-NH-C(=O)O-CH₂CD₃ | Deuterated N-Alkyl Carbamate |

| This compound | Secondary Amine (R₂NH) | R₂N-C(=O)O-CH₂CD₃ | Deuterated N,N-Dialkyl Carbamate |

| This compound | Aniline (Ar-NH₂) | Ar-NH-C(=O)O-CH₂CD₃ | Deuterated N-Aryl Carbamate |

The ability to introduce a stable isotopic tag into a biologically active molecule without altering its fundamental chemical structure is a significant advantage in pharmaceutical and biomedical research. youtube.com this compound can be used to label complex molecules, such as pharmaceuticals or their metabolites, that contain a suitable amine functional group.

For instance, if a drug molecule contains a primary or secondary amine, it can be derivatized with this compound to produce a deuterated standard. This standard can then be used in pharmacokinetic studies to accurately quantify the concentration of the parent drug in biological matrices like blood or plasma via isotope dilution mass spectrometry. The labeled standard is spiked into the sample, and the ratio of the labeled to unlabeled drug is measured, allowing for precise quantification that corrects for sample loss during extraction and analysis. youtube.com

Stereoselective Synthesis and Chiral Derivatization Studies with Deuterated Chloroformates

The application of deuterium-labeled compounds in advanced organic synthesis has provided powerful tools for mechanistic studies and analytical chemistry. This compound, a deuterated isotopologue of ethyl chloroformate, serves as a specialized reagent in the field of stereoselective synthesis and chiral analysis. Its primary utility is not typically as a stereodirecting agent in asymmetric reactions, but rather as a chiral derivatizing agent for the determination of enantiomeric purity and the assignment of absolute configurations, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle involves the reaction of a chiral substrate, such as an alcohol or amine, with an achiral deuterated derivatizing agent like this compound. researchgate.net This reaction converts a mixture of enantiomers into a mixture of diastereomers. While enantiomers are indistinguishable in an achiral environment and exhibit identical NMR spectra, diastereomers possess different physical properties and, crucially, distinct NMR spectral characteristics. wikipedia.orgnih.gov The covalent bonding of the deuterated tag to the enantiomers of the substrate allows for the differentiation and quantification of each enantiomer in the original mixture. nih.gov

The deuterium atoms in the ethyl group of this compound act as a unique spectroscopic probe. In proton-decoupled deuterium NMR (²H-NMR), the signals from the deuterium labels of the resulting diastereomeric products often appear at different chemical shifts. researchgate.net This separation of signals allows for the direct integration of the peaks to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric excess (ee) of the original chiral substrate. bates.edu The use of a deuterium probe is advantageous as it provides signals in a spectral region that is free from the complexity and overcrowding often found in proton (¹H) NMR spectra. researchgate.net

Research in this area has established the utility of various deuterated "probes" for the enantiomeric analysis of chiral carboxylic acids, amines, and alcohols. researchgate.net For instance, the use of a perdeuterobenzyl fragment attached to a carboxylic acid has been shown to be effective for enantiomeric discrimination using ²H-NMR in a chiral liquid crystalline solvent. researchgate.net While specific, detailed research findings on the application of this compound are not widely published, its function is analogous to other deuterated reagents, such as deuterated methyl chloroformate, which is synthesized for use in quantitative analytical methods. belnauka.by

The general reaction and analytical scheme is outlined below:

Step 1: Derivatization. A scalemic mixture of a chiral alcohol (R-OH and S-OH) is reacted with this compound (ClCOOCD₂CH₃).

Step 2: Formation of Diastereomers. This reaction produces a mixture of diastereomeric carbamates.

Step 3: NMR Analysis. The resulting mixture is analyzed by ²H-NMR spectroscopy. The deuterium signals corresponding to the ethyl-d3 group of the two diastereomers appear at different chemical shifts (δ₁ and δ₂).

Step 4: Quantification. The relative areas of the two signals are integrated to calculate the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the starting alcohol.

The table below illustrates the principle of how NMR data would be presented in a typical chiral derivatization study using a deuterated agent.

Table 1: Illustrative ²H-NMR Data for Diastereomeric Carbamates

| Entry | Chiral Substrate | Derivatizing Agent | Diastereomer 1 Signal (δ₁) | Diastereomer 2 Signal (δ₂) | Chemical Shift Difference (Δδ) | Calculated ee (%) |

| 1 | (±)-1-Phenylethanol | This compound | 4.15 ppm | 4.18 ppm | 0.03 ppm | 0 |

| 2 | (S)-1-Phenylethanol | This compound | Not observed | 4.18 ppm | - | >99 |

| 3 | Scalemic 1-Phenylethanol | This compound | 4.15 ppm | 4.18 ppm | 0.03 ppm | 90 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the analytical principle.

This analytical methodology provides a robust alternative to other methods like chiral chromatography, offering a direct and often straightforward means of assessing stereochemical purity without the need for chiral stationary phases. wikipedia.orgnih.gov

Advanced Analytical Applications of Ethyl D3 Chloroformate As an Internal Standard

Principles and Methodological Development of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly precise quantitative method, often considered the gold standard in analytical chemistry, especially when coupled with mass spectrometry. frontiersin.org The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte (the target compound) to the sample at the earliest stage of preparation. tum.de This labeled compound, often called an internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).

Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the native analyte, it behaves in the same manner throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. tum.denih.gov Consequently, it experiences the same losses during sample workup and the same matrix-induced signal suppression or enhancement during analysis. frontiersin.orgtum.de By measuring the ratio of the signal from the native analyte to that of the known amount of the added internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy, as this ratio remains constant regardless of sample loss or matrix effects. nih.gov The use of SIDA is pivotal for developing robust analytical methods required for clinical trials and biomarker validation. frontiersin.orgnih.gov

While powerful, the use of deuterated standards is not without potential complications. One issue is isotopic exchange, where deuterium atoms on the standard molecule can exchange with protium (B1232500) (hydrogen) from the solvent or sample matrix, particularly if the deuterium is in an active or labile position. sigmaaldrich.com This exchange can lead to a loss of the deuterium label, compromising the accuracy of the quantification. sigmaaldrich.com

Another critical factor in isotope ratio mass spectrometry is instrumental mass bias. This phenomenon describes the differential transmission of ions based on their mass-to-charge ratio by the mass spectrometer, which can cause the measured isotope ratio to deviate from the true ratio. scielo.brepa.govrsc.org To obtain accurate results, this bias must be corrected. rsc.org Common correction strategies include the sample-standard bracketing (SSB) technique, where the sample analysis is bracketed by analyses of a certified isotopic standard, and the use of an external element or dopant with a known isotopic ratio. scielo.brgeobrasiliensis.org.brnih.gov The use of a stable isotope-labeled internal standard is integral to these correction models, allowing for precise adjustments that account for instrumental drift and ensure the accuracy of the final quantitative data. geobrasiliensis.org.br

Deuterated analogs, such as Ethyl-d3 Chloroformate, offer significant advantages in the validation of analytical methods. clearsynth.com Their primary benefit lies in their near-identical chemical and physical properties to their non-deuterated counterparts. nih.gov This similarity ensures that the internal standard and the analyte co-elute during chromatography and exhibit similar ionization efficiencies and fragmentation patterns in mass spectrometry, which is a fundamental requirement for an ideal internal standard. nih.govclearsynth.com

This co-behavior allows the deuterated standard to effectively compensate for variations in recovery during sample preparation and for matrix effects, which are common challenges in complex samples. tum.declearsynth.com Using deuterated standards during method development and validation helps to ensure the analytical procedure is both robust and reliable. clearsynth.com Furthermore, deuterium-labeled compounds are often more economical to synthesize compared to those labeled with other stable isotopes like ¹³C or ¹⁵N, making them a practical choice for routine analysis. nih.govacs.org

Applications in Targeted Metabolomics and Biomarker Quantification

Targeted metabolomics focuses on the measurement of a specific, defined group of metabolites, often to test a particular hypothesis or to quantify known biomarkers. metabolon.com In this field, mass spectrometry-based methods are essential for their sensitivity and specificity. nih.govmdpi.com this compound plays a crucial role as an internal standard in derivatization-based methods designed for the quantification of key classes of metabolites, enabling the discovery and validation of biomarkers for various diseases and physiological states. nih.gov

Many small, polar metabolites like amino acids, organic acids, and amines are not sufficiently volatile or thermally stable for direct analysis by gas chromatography-mass spectrometry (GC-MS). core.ac.uk To overcome this, a chemical derivatization step is employed to convert them into more suitable forms. Ethyl chloroformate (ECF) is a highly effective derivatizing agent that reacts with functional groups such as amines, carboxylic acids, and phenols in an aqueous environment. core.ac.ukcore.ac.uknih.gov This reaction, often performed in a mixture of water, ethanol (B145695), and pyridine (B92270), creates ethoxycarbonyl derivatives that are more volatile and less polar, making them ideal for GC-MS analysis. core.ac.ukmdpi.com

The use of this compound, in conjunction with unlabeled ECF, allows for stable isotope dilution. In a similar approach, deuterated alcohols like d3-propanol have been used with propyl chloroformate to generate deuterated internal standards for each analyte during the derivatization process. d-nb.info This strategy provides a corresponding labeled internal standard for each target metabolite, ensuring the highest level of accuracy in quantification. The ECF derivatization technique is noted for being rapid and effective for a broad array of low molecular weight metabolites. core.ac.uk

The accurate quantification of small molecule biomarkers in complex biological matrices such as serum, plasma, and urine is a significant analytical challenge. up.ac.za The ECF derivatization method coupled with GC-MS has been successfully developed and validated for the comprehensive analysis of endogenous metabolites in these challenging samples. core.ac.ukcore.ac.uknih.gov

The inclusion of a stable isotope-labeled internal standard is paramount for achieving reliable quantification. By using a deuterated analog like this compound as part of the derivatization and SIDA workflow, analysts can correct for variability introduced during sample preparation and for matrix-induced signal fluctuations in the mass spectrometer. tum.denih.gov This approach has been validated for analyzing dozens of metabolites, including amino acids and organic acids, in serum and urine. core.ac.ukcore.ac.uknih.gov The method demonstrates good linearity, repeatability, and recovery, making it suitable for metabolic profiling studies, such as identifying altered metabolite levels in patients with uremia. core.ac.uknih.gov

Table 1: Performance Metrics of Ethyl Chloroformate Derivatization Methods for Metabolite Quantification This table summarizes reported performance data for analytical methods using ethyl chloroformate derivatization, which is directly relevant to applications involving its deuterated analog, this compound, for stable isotope dilution analysis.

| Analyte Class / Specific Analyte | Matrix | Method | LOD | LOQ | Recovery | Reference |

|---|---|---|---|---|---|---|

| Endogenous Metabolites (18 total) | Serum | GC-MS | 125-300 pg | Not specified | 70-120% | nih.gov |

| Test Standards (22 total) | Standard Solution | GC-MS | 125-300 pg | Not specified | Not applicable | core.ac.uk |

| Bisphenol-A (BPA) | Water | HS-SPME-GC-MS | 0.01 µg/L | 0.052 µg/L | Not specified | nih.gov |

| Bisphenol-A (BPA) | Milk | HS-SPME-GC-MS | 0.1 µg/L | 0.38 µg/L | Not specified | nih.gov |

| Various Metabolites | Rat Urine | GC-MS | 150-300 pg | Not specified | 70-120% | core.ac.uk |

| Resveratrol (B1683913) Isomers | Red Wine | GC-MS | Not specified | 25-50 ng/mL | Not specified | mdpi.com |

Environmental and Food Analysis Methodologies

The application of ethyl chloroformate derivatization extends beyond clinical and metabolomic studies into environmental and food analysis. nih.gov This technique provides a robust and cost-effective method for quantifying various compounds in complex matrices like water, milk, and wine. mdpi.comnih.gov

A notable application is the determination of Bisphenol-A (BPA), an endocrine-disrupting compound, in water and milk samples. nih.gov An analytical method using in-matrix ECF derivatization followed by solid-phase microextraction (SPME) and GC-MS analysis was shown to be rapid and reliable. nih.gov Similarly, ECF derivatization has been successfully applied to the analysis of resveratrol isomers in red wine, converting the non-volatile phenols into derivatives suitable for GC-MS. mdpi.com In the analysis of food flavor compounds and contaminants, SIDA is considered a method of high efficiency and precision. ull.es The use of this compound as an internal standard in these methodologies would ensure the highest accuracy by compensating for matrix interferences inherent in these sample types, making the methods suitable for routine analysis in food and environmental laboratories. nih.gov

Development of Deuterated Analytical Standards for Environmental Monitoring Research

The development and use of deuterated analytical standards are pivotal for the rigorous demands of environmental monitoring research. These standards are essential for accurately quantifying organic pollutants in complex environmental matrices such as soil, sediment, water, and air. mdpi.comresearchgate.net The U.S. Environmental Protection Agency (EPA) and the National Institute of Standards and Technology (NIST) have long recognized the importance of such standards, developing numerous Standard Reference Materials (SRMs) containing certified concentrations of pollutants like polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and chlorinated pesticides. nist.gov

The core principle behind using a deuterated standard like this compound is isotope dilution mass spectrometry (IDMS). researchgate.net This technique involves adding a known amount of the labeled standard to a sample before any processing or analysis. lgcstandards.com Because the labeled standard (e.g., this compound used to derivatize an analyte) and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. lgcstandards.commdpi.com This allows for precise correction of analytical variability, including matrix effects, which are common in environmental samples and can suppress or enhance the analytical signal. clearsynth.comresolvemass.ca

Research has demonstrated the effectiveness of using deuterated standards to improve the reliability of environmental analyses. For instance, a quantitative pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) method was developed to quantify tire tread particles in environmental matrices using deuterated polymeric internal standards. mdpi.com This approach corrected for variable analyte recovery caused by sample size and matrix effects, resulting in a high correlation between the measured and known concentrations of tire tread particles. mdpi.com

Table 1: Key Research Findings in Environmental Monitoring Using Deuterated Standards

| Research Area | Key Finding | Reference |

| Quantification of Tire Particles | Use of deuterated polymeric internal standards in pyr-GC/MS significantly improved correlation (r² ≥ 0.88) and corrected for matrix effects. | mdpi.com |

| Persistent Organic Pollutants (POPs) | Isotope dilution mass spectrometry (IDMS) with labeled standards provides high precision and accuracy for ultratrace analysis of POPs in water, soils, and sediments. | researchgate.net |

| General Environmental Contaminants | NIST has developed over 60 natural environmental matrix SRMs with certified values for organic and inorganic contaminants, underscoring their importance. | nist.gov |

Trace Analysis of Organic Pollutants Using Labeled Standards

The trace analysis of organic pollutants presents significant challenges due to the low concentrations of target analytes and the complexity of the sample matrix. researchgate.net Labeled internal standards, such as those derived from this compound, are indispensable for achieving the required sensitivity and accuracy in these analyses. lgcstandards.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for this purpose, and their quantitative performance is substantially improved by the use of isotopically labeled standards. researchgate.netresolvemass.ca

The isotope dilution method is particularly advantageous as it compensates for the loss of analytes during the multi-stage sample preparation process, which can include extraction and clean-up steps. lgcstandards.comresearchgate.net This ensures that the final calculated concentration of the pollutant is accurate, even if the recovery of the analyte is not 100%. lgcstandards.com

For example, in the analysis of persistent organic pollutants (POPs), which are often present at ultratrace levels in the environment, the use of isotope-labeled standards is considered a best practice. researchgate.net Similarly, in the determination of contaminants like bisphenol-A (BPA) in water and milk samples, ethyl chloroformate has been used as a derivatizing agent to facilitate extraction and analysis by GC-MS, demonstrating the utility of this class of compounds in trace analysis. nih.gov While this specific study did not use the deuterated form, it highlights the derivatization chemistry that is directly applicable to methods employing this compound as an internal standard for a labeled derivative.

Table 2: Performance Metrics in Trace Analysis Using Labeled Standards

| Analyte/Matrix | Technique | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Outcome | Reference |

| Bisphenol-A in Milk | GC-MS with ECF derivatization | LOD: 0.1 µg L⁻¹; LOQ: 0.38 µg L⁻¹ | Rapid, reliable, and cost-effective method suitable for routine analysis. | nih.gov |

| Bisphenol-A in Water | GC-MS with ECF derivatization | LOD: 0.01 µg L⁻¹; LOQ: 0.052 µg L⁻¹ | High suitability for environmental laboratories. | nih.gov |

| Flame Retardants in Water | SPE-GC-MS | MDLs: 0.008 to 0.518 µg L⁻¹ | Effective pre-concentration and determination of various flame retardants. | researchgate.net |

Pharmaceutical and Forensic Research Applications

Assay Development for Active Pharmaceutical Ingredients and their Metabolites

In pharmaceutical research, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. tlcstandards.com The development of robust analytical assays is a fundamental requirement, and deuterated internal standards play a vital role in this process. clearsynth.comresolvemass.ca These standards are essential for validating analytical methods and ensuring they are fit for purpose, as outlined by regulatory bodies. bfarm.denelsonlabs.com

This compound can be used to synthesize deuterated analogues of drug metabolites that contain a suitable functional group for derivatization, or it can be used directly as a derivatizing agent to create a labeled derivative of the target analyte. The resulting labeled compound serves as an ideal internal standard in LC-MS/MS assays. resolvemass.ca Its use helps to mitigate matrix effects, which are particularly challenging in complex biological samples like plasma and urine, and compensates for variability in sample preparation and instrument response. clearsynth.comresolvemass.ca

For instance, a deuterated analogue of a major metabolite of irinotecan, prepared using stable isotope labeling technology, serves as an internal standard for its quantification in plasma samples. This allows for the development of validated LC-MS/MS methods with high accuracy and precision, which are necessary for studying the pharmacokinetics of the drug. The high isotopic purity of such standards is critical for reliable results.

Table 3: Applications of Labeled Standards in API and Metabolite Assays

| Application | Analytical Method | Role of Labeled Standard | Significance | Reference |

| Quantification of Irinotecan and its metabolites | LC-MS/MS | Internal standard (deuterated analogue) for quantification in plasma. | Enables robust pharmacokinetic studies with accurate metabolite measurement. | |

| General Drug Development | Various (HPLC, GC, LC-MS) | Used in custom synthesis of labeled APIs and metabolites for bioanalytical testing and DMPK studies. | Provides high-quality, cost-effective analytical and internal standards. | tlcstandards.com |

| Assay Development | ELISA, AlphaLISA™, HTRF™ | Custom labeling of molecules to develop and optimize assays. | Improves assay precision and simplifies workflows for drug discovery. | revvity.com |

Forensic Toxicology Methodologies Employing Labeled Standards

Forensic toxicology requires highly accurate and defensible analytical methods for the identification and quantification of drugs, toxins, and their metabolites in biological samples. researchgate.net The use of stable isotope-labeled internal standards is a cornerstone of modern forensic toxicology, particularly for chromatographic techniques coupled with mass spectrometry (e.g., GC-MS, LC-MS/MS). researchgate.netous-research.no These standards are considered the preferred choice because their physicochemical properties most closely match those of the target analyte, allowing for effective compensation for variations in sample preparation, derivatization, and ionization. researchgate.net

The development of forensic toxicology methods often involves rigorous validation procedures to ensure that the results are reliable and can withstand legal scrutiny. aafs.org This includes establishing parameters such as the limit of detection, precision, and accuracy, all of which are improved by the use of labeled internal standards. aafs.orgarkansas.gov

For example, in the analysis of ethanol metabolites like ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), the use of ¹³C- and ²H-labeled internal standards has been shown to be necessary for accurate quantification in forensic samples by UHPLC-MS/MS. ous-research.no Similarly, in the screening and confirmation of drugs of abuse, isotopically labeled standards are crucial for achieving the required specificity and quantitative accuracy. shimadzu.com this compound's role in this context would be in the synthesis of deuterated standards for analytes with appropriate functional groups or as a derivatizing agent to produce a labeled product for use as an internal standard.

Table 4: Role of Labeled Standards in Forensic Toxicology

| Area of Forensic Toxicology | Analytical Technique | Importance of Labeled Standards | Reference |

| General Drug Analysis | GC-MS, LC-MS/MS | Considered the gold standard for routine screening and confirmation of drugs. | shimadzu.com |

| Ethanol Metabolite Analysis | UHPLC-MS/MS | Necessary for the quantitative determination of EtG and EtS in forensic samples. | ous-research.no |

| Method Development | Various MS techniques | Improves accuracy and precision by compensating for variability in all analytical steps. The choice of a suitable internal standard is a critical issue. | researchgate.net |

| Method Validation | Various MS techniques | Essential for establishing key validation parameters like LOD, precision, and accuracy according to standards such as ANSI/ASB Standard 036. | aafs.org |

Spectroscopic and Chromatographic Characterization of Ethyl D3 Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it holds particular importance in the analysis of deuterated compounds. Different NMR techniques are employed to probe the various nuclei within Ethyl-d3 chloroformate, providing a complete picture of its isotopic and chemical structure.

Deuterium (B1214612) NMR (2H NMR) for Isotopic Purity and Label Position Verification

Deuterium (²H or D) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms in a molecule. wikipedia.org Since deuterium has a nuclear spin of 1, it is NMR active. The ²H NMR spectrum of this compound is characterized by a single resonance corresponding to the -CD₃ group.

The chemical shift in ²H NMR is nearly identical to that of the corresponding proton in ¹H NMR, so the signal for the -CD₃ group is expected to appear at approximately 1.3 ppm. blogspot.commagritek.com The primary application of ²H NMR in this context is to confirm that deuteration has occurred at the intended position. A signal at any other chemical shift would indicate incorrect or non-specific labeling. Furthermore, the integration of the ²H NMR signal, when compared against a known standard, can provide a quantitative measure of the isotopic enrichment, thereby determining the isotopic purity of the compound. For a sample to be considered highly enriched, the signal corresponding to the -CD₃ group should be significantly more intense than the natural abundance deuterium signals from the solvent or other positions in the molecule. dal.ca

1H and 13C NMR Spectroscopic Analysis of Deuterated Fragments

Complementary to ²H NMR, both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the structure and purity of this compound.

In the ¹H NMR spectrum of a successfully deuterated sample, the characteristic triplet signal for the terminal methyl group (-CH₃) of standard ethyl chloroformate (around 1.3 ppm) will be absent or significantly diminished. The quartet corresponding to the methylene (B1212753) group (-CH₂-), typically found around 4.3 ppm, will remain. The absence of the methyl signal is a strong indicator of successful deuteration at that position.

In the ¹³C NMR spectrum, the presence of deuterium has two main effects. First, the signal for the carbon atom directly bonded to the deuterium atoms (the -CD₃ carbon) will exhibit splitting due to one-bond carbon-deuterium (¹³C-²H) coupling. Since deuterium has a spin of 1, a CD₃ group will appear as a multiplet (a septet, following the 2nI+1 rule where n=3 and I=1). Second, deuterium substitution causes a small upfield shift in the resonance of the attached carbon and adjacent carbons, an effect known as the deuterium isotope effect on ¹³C chemical shifts. rsc.orgacs.org This provides further confirmation of the label's position.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂- | ~4.3 | Singlet or very narrow multiplet | Coupling to the -CD₃ group is negligible in standard ¹H NMR. The typical quartet collapses. |

| ¹H | -CD₃ | ~1.3 | Absent | Signal is absent or has very low intensity, confirming high deuteration level. |

| ²H | -CD₃ | ~1.3 | Singlet | Directly confirms the presence and position of the deuterium label. |

| ¹³C | C=O | ~150 | Singlet | Largely unaffected by deuteration on the ethyl group. |

| ¹³C | -CH₂- | ~65 | Singlet | May show a small upfield isotope shift compared to the non-deuterated analogue. |

| ¹³C | -CD₃ | ~14 | Septet | Shows characteristic ¹J(C,D) coupling and an upfield isotope shift. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Elucidation of Fragmentation Pathways for this compound

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in predictable ways based on their structure. For this compound (C₃H₂D₃ClO₂), the fragmentation pattern is analogous to that of its non-deuterated counterpart, but with key mass shifts in fragments containing the deuterated methyl group. The molecular ion peak [M]⁺˙ will appear at m/z 111/113, reflecting the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl) and the mass increase from the three deuterium atoms.

Common fragmentation pathways for esters and chloroformates include alpha-cleavage (cleavage of the bond adjacent to the oxygen) and the loss of neutral molecules. libretexts.org Key fragmentation pathways for this compound would include:

Loss of a chlorine radical (-Cl): This results in the formation of an acylium ion [M-Cl]⁺ at m/z 76. This fragment is highly diagnostic as it retains the deuterated ethyl group.

Loss of the ethoxy-d3 radical (-OC₂H₂D₃): This cleavage results in the [M-OC₂H₂D₃]⁺ ion, which would correspond to the chlorocarbonyl cation [COCl]⁺ at m/z 63/65.

Loss of ethylene-d2 via McLafferty-type rearrangement is not possible due to the structure. However, cleavage of the C-O bond can occur.

Alpha-cleavage with loss of a methyl-d3 radical (-CD₃): This would lead to a fragment at m/z 96/98, though this is generally less favorable than other pathways.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 111 | [M]⁺˙ | [C₃H₂D₃³⁵ClO₂]⁺˙ | Molecular ion. A corresponding peak at m/z 113 for the ³⁷Cl isotope will be present. |

| 76 | [M-Cl]⁺ | [C₃H₂D₃O₂]⁺ | Loss of chlorine radical. This fragment contains the deuterated ethyl group. |

| 63 | [COCl]⁺ | [CO³⁵Cl]⁺ | Loss of the deuterated ethoxy radical. A corresponding peak at m/z 65 for the ³⁷Cl isotope will be present. |

| 48 | [C₂H₂D₃O]⁺ | [C₂H₂D₃O]⁺ | Fragment corresponding to the deuterated ethoxy cation. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm the presence of three deuterium atoms by distinguishing its exact mass from other potential elemental compositions that might have the same nominal mass.

For example, the exact mass of the [M]⁺˙ ion of this compound (C₃H₂D₃³⁵ClO₂) can be calculated and compared to the experimentally measured value. This confirms the molecular formula and, by extension, the successful incorporation of the deuterium atoms. researchgate.net HRMS is also invaluable for confirming the elemental composition of the various fragments observed in the MS/MS spectrum, further solidifying the proposed fragmentation pathways.

Isotope Ratio Mass Spectrometry in Quantitative Applications

When this compound is used as an internal standard in quantitative analyses, isotope ratio mass spectrometry plays a critical role. nih.gov In this application, a known quantity of the deuterated standard is added to a sample containing the non-deuterated (or "light") analyte, ethyl chloroformate. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they co-elute in chromatography and experience similar ionization efficiency in the mass spectrometer.

The mass spectrometer can simultaneously monitor the ion signals for both the deuterated standard (e.g., m/z 111) and the non-deuterated analyte (m/z 108). The ratio of the peak areas of these two ions is directly proportional to the ratio of their concentrations. By using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the standard, the precise quantity of the non-deuterated ethyl chloroformate in the unknown sample can be determined with high accuracy and precision. This stable isotope dilution method corrects for sample loss during preparation and variations in instrument response, making it a gold standard for quantitative analysis. shoko-sc.co.jp

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For isotopically labeled compounds like this compound, these methods provide specific insights into the effects of deuterium substitution on molecular structure and dynamics.

The substitution of hydrogen with its heavier isotope, deuterium, induces a predictable shift in the vibrational frequencies of chemical bonds. This phenomenon, known as the isotopic effect, is most pronounced for bonds directly involving the substituted atom. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms.

ν ∝ √(k/μ)

Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts. This isotopic shift is a key signature for confirming deuteration in a molecule. libretexts.org

For this compound, the deuterium atoms are located on the terminal methyl group (-CD₃). The primary spectral changes are therefore expected in the vibrational modes associated with this group. The table below provides a comparison of typical frequency ranges for C-H and C-D vibrations.

Interactive Data Table: Comparison of C-H and C-D Vibrational Frequencies

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

| Symmetric & Asymmetric Stretching | 2850 - 3000 | ~2100 - 2250 |

| Symmetric & Asymmetric Bending (Deformation) | 1350 - 1470 | ~950 - 1100 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

The C=O stretching vibration of the chloroformate group, typically a strong band in the IR spectrum around 1770-1800 cm⁻¹, is less affected by deuteration of the ethyl group. However, minor shifts can occur due to changes in vibrational coupling throughout the molecule. osti.gov

Ethyl Chloroformate, the non-deuterated parent compound, is known to exist as a mixture of conformational isomers (or conformers) arising from rotation around the C-O single bond. These are typically referred to as syn and anti (or cis and trans) conformers, with the syn conformer generally being more stable.

IR and Raman spectroscopy are instrumental in studying such conformational equilibria. auremn.org.brnih.gov Different conformers, having distinct geometries, give rise to unique sets of vibrational frequencies. In the liquid or gas phase, spectra often show more bands than would be expected for a single structure, with some bands being assignable to one conformer and some to the other. researchgate.netosti.gov By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined.

For this compound, the principles of conformational analysis remain the same. The vibrational bands associated with the deuterated ethyl group for each conformer will be present at their characteristic lower frequencies. While specific studies on this compound are not widely published, research on related molecules like ethyl trifluoromethanesulfonate and 1,2-dichloroethane demonstrates the utility of vibrational spectroscopy in identifying and characterizing coexisting conformers. nih.govosti.govscispace.com The distinct C-D vibrational modes can serve as sensitive probes for monitoring the conformational state of the molecule.

Chromatographic Separation Techniques for Labeled Compounds

The separation of isotopically labeled compounds from their unlabeled counterparts is a common requirement in many analytical applications. While chemically identical, the mass difference between isotopologues can lead to subtle differences in physical properties, which can be exploited for chromatographic separation.

Gas chromatography is a highly effective technique for separating volatile and thermally stable compounds like this compound. The separation of deuterated and non-deuterated compounds by GC is possible due to the "isotope effect" on retention times. nih.gov

Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs, a phenomenon known as an "inverse isotope effect". nih.gov This is attributed to the fact that C-D bonds have a slightly smaller vibrational amplitude and are less polarizable than C-H bonds, leading to weaker intermolecular (van der Waals) interactions with the stationary phase. osti.gov However, on polar stationary phases, a "normal isotope effect" (later elution of the deuterated compound) can sometimes be observed. nih.gov

Key factors in developing a GC method for separating deuterated analytes include:

Stationary Phase Selection : High-resolution capillary columns are essential. The choice of stationary phase polarity can influence the degree of separation. Nonpolar phases often exhibit a more pronounced inverse isotope effect. nih.gov

Temperature Programming : A slow, optimized temperature ramp can maximize the resolution between the closely eluting isotopic peaks.

Carrier Gas Flow Rate : Lower flow rates can sometimes improve the separation of isotopologues. researchgate.net

Interactive Data Table: Example GC Parameters for Isotope Separation

| Parameter | Typical Setting | Rationale |

| Column | High-resolution capillary (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides high efficiency needed for separating closely related compounds. rsc.org |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (or similar) | A common, versatile phase suitable for a wide range of analytes. rsc.org |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases providing good efficiency. |

| Temperature Program | Slow ramp rate (e.g., 2-5 °C/min) | Enhances resolution between closely eluting peaks. |

| Injection Mode | Split/Splitless | Chosen based on analyte concentration and sensitivity requirements. |

For less volatile derivatives of this compound or when derivatization is employed, liquid chromatography is the separation method of choice. Similar to GC, a chromatographic isotope effect is also observed in LC, allowing for the separation of deuterated and non-deuterated compounds. oup.com

In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, indicating they are effectively less hydrophobic. oup.com This is again due to the lower polarizability of the C-D bond compared to the C-H bond, resulting in weaker interactions with the nonpolar stationary phase.

Method development in LC focuses on:

Stationary Phase : High-efficiency columns, such as those packed with sub-2 µm fully porous particles or solid-core particles, are preferred to achieve the necessary resolution.

Mobile Phase Composition : Fine-tuning the organic modifier-to-aqueous ratio and the type of organic solvent can modulate the retention and selectivity between isotopologues.

Additives : Using deuterated solvents and additives in the mobile phase can be employed in specific LC-MS applications to probe exchangeable protons. nih.govnih.gov

Coupling chromatographic separation with mass spectrometry provides the ultimate tool for the analysis of isotopically labeled compounds. physiology.orgacs.org While chromatography separates the isotopologues based on subtle differences in physical properties, mass spectrometry distinguishes them based on their explicit mass-to-charge (m/z) ratio. nih.gov

GC-MS : In GC-MS, as this compound and its non-deuterated analog elute from the column (often with slight separation), they enter the ion source of the mass spectrometer. Electron ionization (EI) typically causes fragmentation of the molecule. The resulting mass spectrum for the d3-labeled compound will show a molecular ion (M⁺) peak that is 3 mass units higher than that of the unlabeled compound. Key fragment ions containing the -CD₃ group will also be shifted by 3 mass units, providing unambiguous confirmation of the label's location and integrity.

LC-MS/MS : For LC-MS analysis, soft ionization techniques like electrospray ionization (ESI) are common. Tandem mass spectrometry (MS/MS) is particularly powerful. mdpi.comnih.govmdpi.com In a typical workflow, the precursor ion corresponding to the protonated or adducted deuterated molecule is selected in the first mass analyzer. It is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, allowing for precise quantification of the labeled compound even in complex mixtures. nih.gov

The combination of chromatographic separation and mass spectrometric detection provides a dual-filter approach, ensuring the highest confidence in both the identification and quantification of this compound and its derivatives. rsc.orgnih.govnih.gov

Computational and Theoretical Studies on Ethyl D3 Chloroformate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of ethyl-d3 chloroformate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, providing a favorable balance between accuracy and computational cost. For this compound, DFT calculations are used to determine key electronic properties such as the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.

Within the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of atomic nuclei, the electronic properties of a molecule are determined by the nuclear charges and the total number of electrons. As deuterium (B1214612) and hydrogen have the same nuclear charge, the electronic structure of this compound is considered virtually identical to that of its non-deuterated counterpart, ethyl chloroformate.

Studies on related chloroformates using DFT and other quantum chemical methods have elucidated important molecular properties. nih.govescholarship.org Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to deduce properties like ionization potential, chemical hardness, and reactivity. nih.govconicet.gov.armdpi.com For instance, in similar molecules, the HOMO is often localized on the oxygen and chlorine atoms, while the LUMO is centered on the carbonyl group (C=O), indicating the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. conicet.gov.armdpi.com Natural Bond Orbital (NBO) analysis is another technique used to rationalize conformational preferences and bonding interactions within the molecule. nih.gov

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. conicet.gov.ar |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals the partial positive and negative charges on atoms, indicating bond polarity. |

| NBO Analysis | Natural Bond Orbital analysis. | Provides insight into hybridization, charge distribution, and intramolecular interactions like hyperconjugation. nih.gov |

| This table describes key electronic properties of this compound that can be determined using Density Functional Theory (DFT). The properties are expected to be nearly identical to those of non-deuterated ethyl chloroformate. |

Ethyl chloroformate, and by extension this compound, can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds. Computational methods are essential for identifying the most stable conformers and determining the energy barriers between them.

The potential energy surface of the molecule is, like its electronic structure, largely independent of isotopic substitution. Therefore, the geometries and relative energies of the conformers of this compound are expected to be the same as those calculated and observed for ethyl chloroformate. acs.org

Studies combining microwave spectroscopy with quantum chemical calculations (including MP2 and RHF methods) have identified multiple conformers for ethyl chloroformate. acs.org The most stable conformers are typically the s-cis forms, where the C=O bond is cis (syn) to the O–C bond of the ethyl group. Within this family, rotation around the C–C bond of the ethyl group leads to different arrangements:

s-cis,trans (or syn-anti): The most stable conformer, where the ethyl group is in an extended, trans configuration. acs.org

s-cis,gauche (or syn-gauche): A less stable conformer where the ethyl group is rotated into a gauche position. acs.org

The energy difference between these conformers is small. The enthalpy difference between the s-cis,gauche and the more stable s-cis,trans conformer in the liquid phase has been determined to be approximately 3.2 ± 0.3 kJ mol−1. acs.org Theoretical calculations using DFT (B3LYP/6–311++G**) predicted a conformational ratio of 62% for the syn-anti form and 38% for the syn-gauche form. acs.org Less stable s-trans conformers have also been computationally predicted and observed in liquid-phase Raman spectra. acs.org

| Conformer | Dihedral Angles | Relative Energy (kJ mol⁻¹) | Predicted Population |

| s-cis,trans (syn-anti) | τ(O=COC) ≈ 0°, τ(COCC) ≈ 180° | 0 (Reference) | ~62% acs.org |

| s-cis,gauche (syn-gauche) | τ(O=COC) ≈ 0°, τ(COCC) ≈ 90° | 3.2 ± 0.3 acs.org | ~38% acs.org |

| s-trans,trans | τ(O=COC) ≈ 180°, τ(COCC) ≈ 180° | 14.3 ± 0.8 (relative to s-cis,trans) acs.org | Low |

| s-trans,gauche | τ(O=COC) ≈ 180°, τ(COCC) ≈ 90° | Higher Energy | Very Low |

| This table presents the major conformers of ethyl chloroformate, with data on their geometry and relative stability. These values are expected to be directly applicable to this compound. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. For this compound, MD simulations are valuable for studying reaction mechanisms, solvation, and the effects of isotopic substitution on dynamics.

The reactivity of ethyl chloroformate is highly dependent on the solvent environment. nih.govaip.org Solvolysis studies, often analyzed with the extended Grunwald-Winstein equation, show that the reaction can proceed through competing pathways depending on the solvent's nucleophilicity and ionizing power. mdpi.comnih.govresearchgate.net

In nucleophilic solvents (e.g., ethanol (B145695), aqueous acetone), the reaction tends to follow a bimolecular addition-elimination mechanism, where the solvent molecule first adds to the carbonyl carbon. nih.govaip.org

In highly ionizing, weakly nucleophilic solvents (e.g., aqueous fluoroalcohols like HFIP), the mechanism can shift towards a unimolecular Sₙ1-type pathway, involving the ionization of the chloroformate. nih.govnih.gov

MD simulations can model these solvation effects explicitly. In a typical all-atom classical MD simulation, the interactions between atoms are described by a force field. mdpi.com For this compound, the force field parameters (e.g., Lennard-Jones parameters, partial atomic charges) would be identical to those of the non-deuterated molecule. The only change required is the adjustment of the atomic mass for the three deuterium atoms in the ethyl group. The simulation would then track the trajectories of the chloroformate molecule and hundreds or thousands of surrounding solvent molecules, revealing details about the structure of the solvation shell and its influence on the reactant's stability and orientation, which are precursors to reaction.

The primary effect of substituting hydrogen with deuterium on reaction pathways is the kinetic isotope effect (KIE), which is a change in the reaction rate. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is typically required to break it. princeton.edu

While MD simulations can be used to study hydrogen-deuterium exchange (HDX) phenomena, particularly in large biomolecules, the KIE for a specific reaction is more commonly predicted using quantum chemical methods. nih.govuwo.carsc.org The standard approach involves using Transition State Theory combined with DFT calculations. This method requires:

Optimizing the geometries of the reactant(s) and the transition state for the reaction.

Calculating the vibrational frequencies for both the reactant and the transition state.

Repeating these calculations for both the non-deuterated (H) and deuterated (D) species.

The KIE (kH/kD) can then be calculated from the differences in the zero-point vibrational energies between the ground and transition states for the two isotopologues. princeton.edursc.org For reactions involving the cleavage of a C-H/C-D bond on the ethyl group of this compound, a primary KIE greater than 1 would be expected. This computational approach allows for the quantitative prediction of how deuteration will slow down reactions where a bond to deuterium is broken in the rate-determining step. escholarship.org

Prediction of Spectroscopic Signatures

Computational methods are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

For this compound, the most significant impact of isotopic substitution is on its vibrational spectrum. The vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, vibrational modes involving the motion of deuterium atoms will occur at significantly lower frequencies (wavenumbers) than the corresponding modes involving hydrogen. nih.govacs.org

The theoretical ratio of a C-H stretching frequency (νC-H) to a C-D stretching frequency (νC-D) is approximately √2, or ~1.41. In practice, the observed ratio is closer to 1.3-1.4. This effect allows for the clear identification of deuterated positions in a molecule via vibrational spectroscopy.

DFT calculations are widely used to compute harmonic vibrational frequencies. conicet.gov.arresearchgate.netacs.org While the absolute calculated frequencies often deviate from experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. conicet.gov.ar By performing a DFT calculation on ethyl chloroformate, one can obtain a predicted spectrum. The spectrum for this compound can then be reliably predicted by performing the same calculation with the mass of the appropriate hydrogen atoms changed to that of deuterium. The resulting spectrum will show characteristic shifts in the C-D stretching and bending regions compared to the C-H regions of the parent molecule. nih.govresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Predicted Frequency Range (cm⁻¹) for C-D |

| Symmetric/Asymmetric Stretching | 2850 - 3000 | ~2100 - 2250 acs.orgresearchgate.net |

| Scissoring/Bending | 1450 - 1470 | ~1050 - 1100 |

| Wagging/Twisting/Rocking | 1150 - 1350 | ~800 - 980 |

| This table provides a comparison of typical vibrational frequency ranges for C-H bonds and the predicted, lower-frequency ranges for the corresponding C-D bonds in this compound. The shift to lower wavenumber is a direct consequence of the increased mass of deuterium. |

Computational NMR Chemical Shift Predictions for Deuterated Systems

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique to aid in structure elucidation and spectral assignment. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, commonly used in conjunction with DFT, allow for the calculation of isotropic magnetic shielding constants, which can be converted to chemical shifts.

For deuterated systems such as this compound (CH₃CD₂OCOCl), these predictions are particularly useful for understanding the influence of isotopic substitution on the NMR spectrum. The primary influence is the deuterium isotope effect, which causes small but predictable changes in the chemical shifts of nearby nuclei.

In ¹³C NMR spectroscopy, carbons directly bonded to deuterium (C-D) typically exhibit an upfield shift (lower δ value) compared to their protium (B1232500) (C-H) counterparts. A smaller upfield shift is also often observed for the carbon atom at the β-position (two bonds away). While specific computational studies on this compound are not prominent in the literature, the expected shifts can be extrapolated from the known spectrum of Ethyl Chloroformate and the general principles of isotope effects. The methylene (B1212753) carbon (-CD₂-), being directly deuterated, would be expected to show the most significant upfield shift, followed by a smaller shift for the methyl carbon (CH₃-). The carbonyl carbon, being further away, would likely experience a negligible effect.

| Carbon Atom | Experimental ¹³C Shift (ppm) in Ethyl Chloroformate | Hypothetical Predicted ¹³C Shift (ppm) in this compound | Expected Isotopic Shift (Δδ) |

| C =O | ~150.0 | ~150.0 | Negligible |

| OC D₂CH₃ | ~66.0 | < 66.0 | Significant upfield |

| C H₃CD₂ | ~14.0 | < 14.0 | Minor upfield |

Note: Experimental values for Ethyl Chloroformate are approximate. The predicted shifts for the d3 isotopologue are illustrative of the expected deuterium-induced upfield shifts.

Vibrational Frequency Calculations and Isotopic Shifts

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. Computational methods, particularly DFT, are widely used to calculate harmonic vibrational frequencies, which correlate with experimentally observed spectral bands. scirp.org Such calculations have been performed on the non-deuterated Ethyl Chloroformate, revealing insights into its conformational landscape, which is dominated by syn-anti and syn-gauche conformers. researchgate.net

When a hydrogen atom (¹H) is replaced by a heavier deuterium atom (²H or D), the mass of the nucleus is doubled. This increase in mass directly affects the vibrational frequencies of modes involving that atom's movement. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Consequently, vibrational modes involving C-D bonds occur at significantly lower frequencies (wavenumbers) than the corresponding C-H modes. This phenomenon is known as an isotopic shift or redshift.

For this compound, the most pronounced effect would be observed in the C-H stretching region of the spectrum. The symmetric and asymmetric C-H stretching vibrations of the methylene group (-CH₂-) in standard Ethyl Chloroformate, typically found in the 2900–3000 cm⁻¹ range, would be replaced by C-D stretching vibrations in the deuterated analogue. These C-D stretches are predicted to appear at a much lower frequency, approximately in the 2100–2200 cm⁻¹ range. The vibrations of the methyl group (CH₃) would remain largely unaffected, serving as an internal reference point in the spectrum.

| Vibrational Mode | Typical Frequency Range in Ethyl Chloroformate (cm⁻¹) | Predicted Frequency Range in this compound (cm⁻¹) |

| Methylene C-H Stretch | 2900 - 3000 | N/A (mode absent) |

| Methylene C-D Stretch | N/A (mode absent) | ~2100 - 2200 |

| C=O Carbonyl Stretch | ~1775 | ~1775 |

| C-O Stretch | 1100 - 1300 | 1100 - 1300 |

Note: Frequencies are approximate and serve to illustrate the significant isotopic shift expected for the deuterated functional group.

Emerging Research Directions and Future Perspectives for Ethyl D3 Chloroformate

Development of Novel and Sustainable Synthetic Routes for Deuterated Chloroformates

The development of efficient and sustainable methods for the synthesis of deuterated compounds is a critical area of research. x-chemrx.com Traditional methods for producing isotope-labeled compounds often involve multi-step processes that can be time-consuming and generate significant chemical waste. absiskey.com Modern approaches are focusing on improving cost-effectiveness, regioselectivity, and yield. x-chemrx.com

One promising strategy is the use of late-stage direct hydrogen isotopic exchange (HIE) . This technique allows for the introduction of deuterium (B1214612) into a molecule in the final steps of its synthesis, which is more atom-economical and can be applied to complex molecules without the need for constructing the entire molecule from isotopically enriched starting materials. x-chemrx.com The use of readily available and inexpensive deuterium sources, such as deuterium oxide (D₂O) , is a key aspect of these sustainable methods. osaka-u.ac.jpresearchgate.net

Flow chemistry has emerged as a powerful technology for the synthesis of deuterated compounds, offering precise control over reaction parameters such as temperature and reaction time, leading to improved mixing and enhanced safety. x-chemrx.comnih.gov This methodology is particularly advantageous for handling hazardous reagents and for scaling up reactions. The integration of flow chemistry can overcome common synthetic problems associated with isotope labeling, such as the cost of reagents and the lack of automation. acs.org For the synthesis of chloroformates, methods reacting ethanol (B145695) with phosgene (B1210022) are known, and adapting these to use deuterated ethanol (ethanol-d3) in a controlled flow process represents a potential sustainable route to Ethyl-d3 Chloroformate. prepchem.comgoogle.com

Future research in this area will likely focus on the development of novel catalysts that can facilitate selective and efficient H-D exchange under mild conditions. Combining catalyst engineering with automated flow chemistry and machine learning systems presents a revolutionary approach to smart isotopic labeling. absiskey.com

Expanding the Scope of Analytical Applications in Emerging Research Fields

This compound is a valuable reagent in analytical chemistry, primarily used as a derivatizing agent to enhance the volatility and stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.govnih.gov The introduction of a deuterated internal standard is crucial for accurate quantification in complex biological matrices.

In the field of metabolomics , which involves the comprehensive analysis of small molecule metabolites, this compound can serve as an ideal internal standard. nih.govbelnauka.by When used in conjunction with its non-deuterated counterpart for derivatization, it allows for the precise quantification of a wide range of metabolites, including amino acids, organic acids, and fatty acids. nih.govresearchgate.net The deuterated derivative co-elutes with the non-deuterated analyte but is distinguished by its mass in the mass spectrometer, enabling accurate correction for variations in sample preparation and instrument response. nih.govresearchgate.net